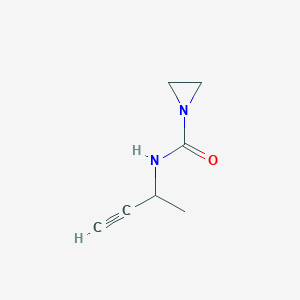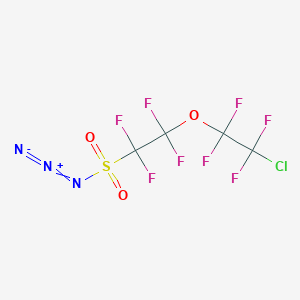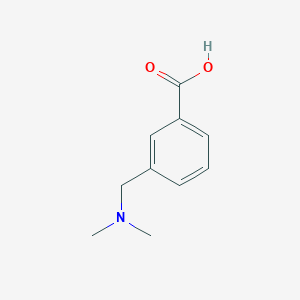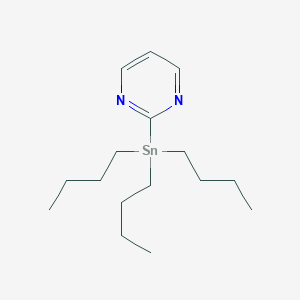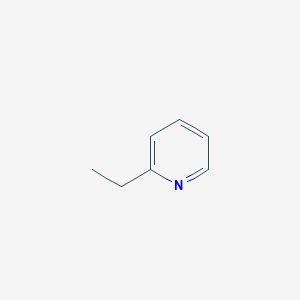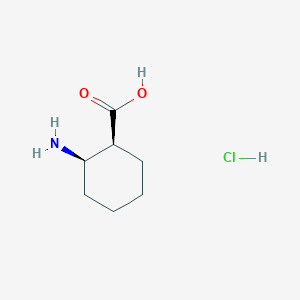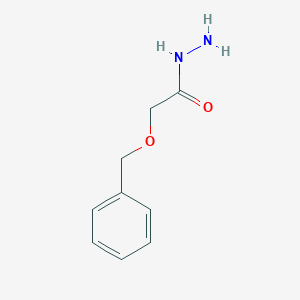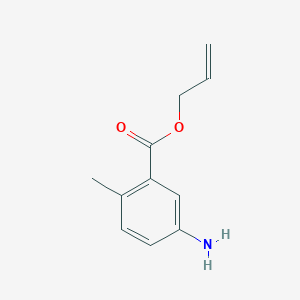
Allyl 5-amino-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 5-amino-2-methylbenzoate, also known as AMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMB is a derivative of benzoic acid and is commonly used as a starting material in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Allyl 5-amino-2-methylbenzoate is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Allyl 5-amino-2-methylbenzoate is thought to bind to the cell membrane and cause structural damage, leading to cell death. In cancer cells, Allyl 5-amino-2-methylbenzoate has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Effets Biochimiques Et Physiologiques
Allyl 5-amino-2-methylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Allyl 5-amino-2-methylbenzoate has been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, Allyl 5-amino-2-methylbenzoate has been found to have anti-inflammatory effects and can reduce the severity of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Allyl 5-amino-2-methylbenzoate in lab experiments is its high purity and stability. Allyl 5-amino-2-methylbenzoate is a crystalline solid that can be easily stored and transported. Additionally, Allyl 5-amino-2-methylbenzoate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Allyl 5-amino-2-methylbenzoate in lab experiments is its potential toxicity. Allyl 5-amino-2-methylbenzoate has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on Allyl 5-amino-2-methylbenzoate. One area of interest is its potential use as an antibacterial and antifungal agent. Allyl 5-amino-2-methylbenzoate has shown promising results in inhibiting the growth of various bacterial and fungal strains, and further research is needed to determine its efficacy in vivo. Additionally, Allyl 5-amino-2-methylbenzoate has shown potential as an anticancer agent, and future studies could focus on optimizing its therapeutic potential. Another area of interest is the development of novel synthetic routes for Allyl 5-amino-2-methylbenzoate and its derivatives, which could lead to the discovery of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of Allyl 5-amino-2-methylbenzoate involves the reaction of 2-methylbenzoic acid with allylamine in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of Allyl 5-amino-2-methylbenzoate as a white crystalline solid. The purity of Allyl 5-amino-2-methylbenzoate can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
Allyl 5-amino-2-methylbenzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer properties. Allyl 5-amino-2-methylbenzoate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, Allyl 5-amino-2-methylbenzoate has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
153775-21-4 |
|---|---|
Nom du produit |
Allyl 5-amino-2-methylbenzoate |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
prop-2-enyl 5-amino-2-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3 |
Clé InChI |
ZIRNJGCNESBTLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)C(=O)OCC=C |
SMILES canonique |
CC1=C(C=C(C=C1)N)C(=O)OCC=C |
Synonymes |
Benzoic acid, 5-amino-2-methyl-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



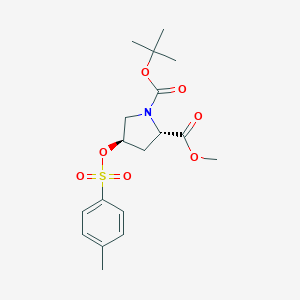
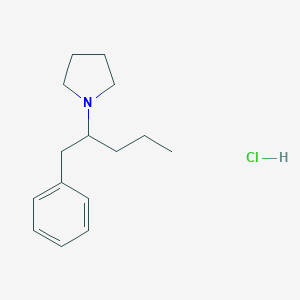
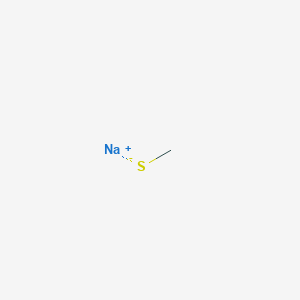
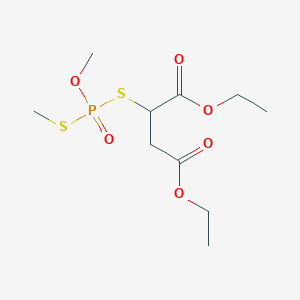
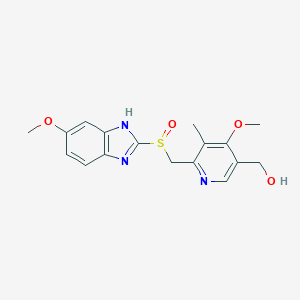
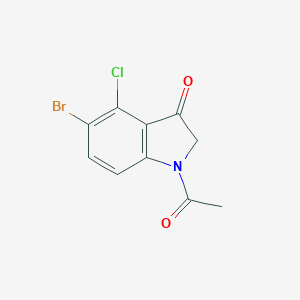
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
